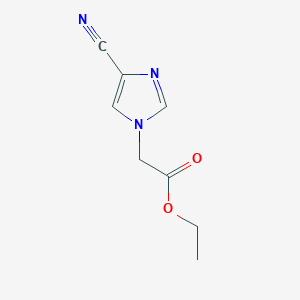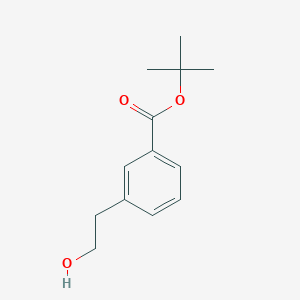
Tert-butyl 3-(2-hydroxyethyl)benzoate
Descripción general
Descripción
Tert-butyl 3-(2-hydroxyethyl)benzoate , also known by its chemical formula C~17~H~22~O~3~ , is a compound commonly used as a polymerization initiator in the plastic industry. It plays a crucial role in the synthesis of various polymer materials.
Synthesis Analysis
The synthesis of Tert-butyl 3-(2-hydroxyethyl)benzoate involves the reaction between benzoic acid and tert-butanol . The esterification process leads to the formation of this compound. The reaction can be represented as follows:
[ \text{Benzoic acid} + \text{Tert-butanol} \rightarrow \text{Tert-butyl 3-(2-hydroxyethyl)benzoate} ]
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(2-hydroxyethyl)benzoate consists of a benzene ring attached to a tert-butyl group and an ethyl alcohol group . The tert-butyl group provides steric hindrance, affecting the compound’s reactivity.
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, Tert-butyl 3-(2-hydroxyethyl)benzoate undergoes hydrolysis, breaking the ester bond to yield benzoic acid and tert-butyl alcohol .
- Polymerization : As a polymerization initiator, it initiates the polymerization of monomers (e.g., styrene, acrylates) to form various plastics and resins.
Physical And Chemical Properties Analysis
- Appearance : White crystalline powder.
- Melting Point : Approximately 80°C.
- Solubility : Soluble in organic solvents (e.g., acetone, ethyl acetate).
- Stability : Moderately stable; decomposes upon heating.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopy Analysis
- Molecular Structure & Vibrational Spectra : A study on the molecular structure and vibrational spectra of a related compound, 3,5 di tert butyl 4 hydroxy benzoic acid, was conducted using quantum chemical calculation and Fourier transform infrared spectroscopy (FT-IR). This research aids in understanding the molecular properties and structure-activity relationships, crucial for quality control in medicine and drug receptor interactions (Mathammal et al., 2016).
Chemistry and Synthesis
- Asymmetric Synthesis : A study focused on the aminohydroxylation of tert-butyl sorbate, demonstrating the synthesis of complex organic compounds with potential pharmaceutical applications. This process is part of the broader field of organic synthesis, where tert-butyl-based compounds play a significant role (Csatayová et al., 2011).
Bioorganic and Medicinal Chemistry
- Enhancer of Drug Cytotoxicity : Research indicates that tert-butyl dimethyl silyl groups, similar to the tert-butyl in the compound of interest, can enhance the cytotoxic activity of drugs against human tumor cells. This suggests a potential role in designing more effective cancer treatments (Donadel et al., 2005).
Crystallography and Magnetism
- Crystallography & Magnetic Properties : A related compound, 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, was studied for its crystallographic and magnetic properties. This type of research is valuable for the development of new materials with specific magnetic properties, potentially applicable in various technological fields (Baskett & Lahti, 2005).
Environmental Science
- Activation of Oxygen and Hydrogen Peroxide : Studies show that combinations involving tert-butyl groups can effectively oxidize benzoate, forming hydroxylated products. This has implications in environmental chemistry, particularly in the degradation of organic contaminants (Lee et al., 2016).
Surface Chemistry
- Surface Reaction Studies : Research on the surface reactions of tert-butyl benzoates on alumina, as studied by inelastic electron tunneling spectroscopy, is essential for understanding surface chemistry and potential applications in catalysis or material science (Kamata et al., 1994).
Safety And Hazards
- Explosion Hazard : Tert-butyl 3-(2-hydroxyethyl)benzoate is classified as a Class 2 hazardous substance due to its high explosion risk.
- Decomposition Products : Upon decomposition, it releases tert-butyl alcohol , carbon dioxide , and 2-ethylhexanol .
- Oxygen Balance : Assessing the explosion possibility via oxygen balance is crucial for safe handling.
Direcciones Futuras
- Improved Synthesis Routes : Investigate alternative synthetic pathways to enhance efficiency and reduce waste.
- Thermal Stability Studies : Further explore the compound’s thermal stability under various conditions.
- Application Expansion : Explore novel applications beyond polymerization initiation.
Propiedades
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14/h4-6,9,14H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKIRCWYWLCPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-hydroxyethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



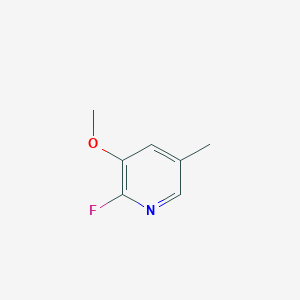
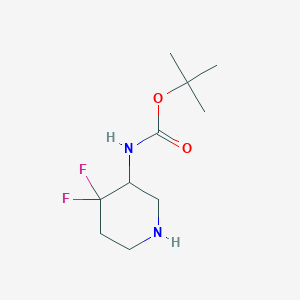
![2-Ethyloxazolo[5,4-b]pyridine](/img/structure/B1445420.png)
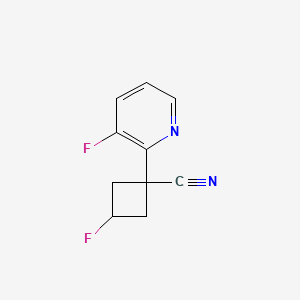
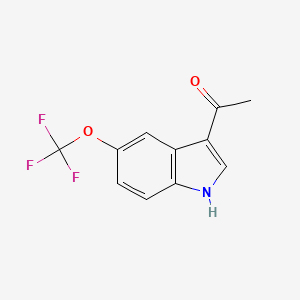
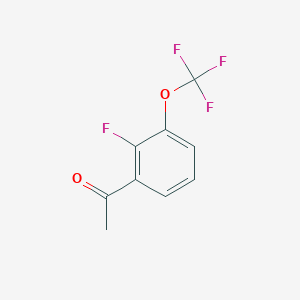
![1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B1445428.png)
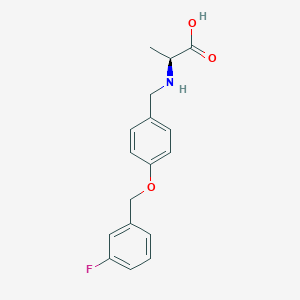
![2-Benzyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1445433.png)
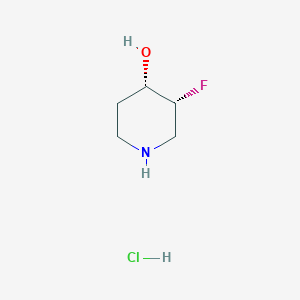
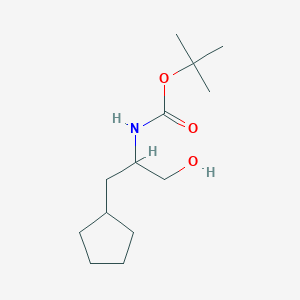
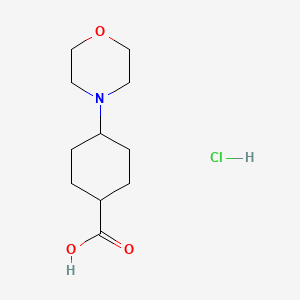
![3-Bromo-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1445439.png)
